

Introduction: The Molecular Architecture of a Versatile Crosslinker

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Compound of Interest

Compound Name: *Fmoc-PEG2-NHS ester*

CAS No.: 488085-18-3

Cat. No.: B6593252

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Fmoc-PEG2-NHS ester is a heterobifunctional crosslinking reagent meticulously designed for advanced applications in bioconjugation, drug development, and chemical synthesis.^{[1][2]} Its structure is a triad of precisely chosen chemical moieties, each conferring a distinct and controllable reactivity. At one terminus, a primary amine is temporarily masked by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.^{[2][3]} At the opposite end, an N-hydroxysuccinimide (NHS) ester provides high reactivity and selectivity towards primary amines.^{[1][2]} Bridging these two functional ends is a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility and mitigates steric hindrance.^{[1][2][4]} This guide provides an in-depth exploration of the core chemistry, safety protocols, and practical applications of this reagent for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

Understanding the fundamental properties of **Fmoc-PEG2-NHS ester** is the first step toward its successful implementation in any experimental workflow. The compound is typically supplied as a solid and requires specific storage conditions to maintain its reactivity.

Property	Value	Source(s)
Chemical Name	2,5-dioxopyrrolidin-1-yl 1-(9H-fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate	[1]
Synonyms	Fmoc-PEG2-C2-NHS ester, Fmoc-NH-PEG2-NHS ester	[1][5]
CAS Number	1807534-85-5	[1][2][5]
Molecular Formula	C ₂₆ H ₂₈ N ₂ O ₈	[1][5][6]
Molecular Weight	496.51 g/mol	[5][6][7]
Appearance	White to off-white solid powder or solid-liquid mixture	[1][5]
Purity	Typically >98%	[1][2]
Solubility	Soluble in DMSO and DMF	[1][5]
Storage (Long-Term)	-20°C, protected from moisture	[1][2][5]
Shipping Condition	Ambient temperature	[1][2]

Expert Insight on Stability and Storage: The NHS ester moiety is susceptible to hydrolysis. It is imperative to store the reagent in a desiccated environment at -20°C for long-term stability.[1][5] Once a stock solution is prepared in an anhydrous solvent like DMSO or DMF, it should be aliquoted to avoid repeated freeze-thaw cycles and used promptly. Stock solutions stored at -80°C can be viable for up to six months.[5]

Core Chemistry and Reaction Mechanisms

The utility of **Fmoc-PEG2-NHS ester** stems from the orthogonal reactivity of its two terminal groups. The NHS ester reacts with nucleophilic amines, while the Fmoc group is stable until exposed to basic conditions.

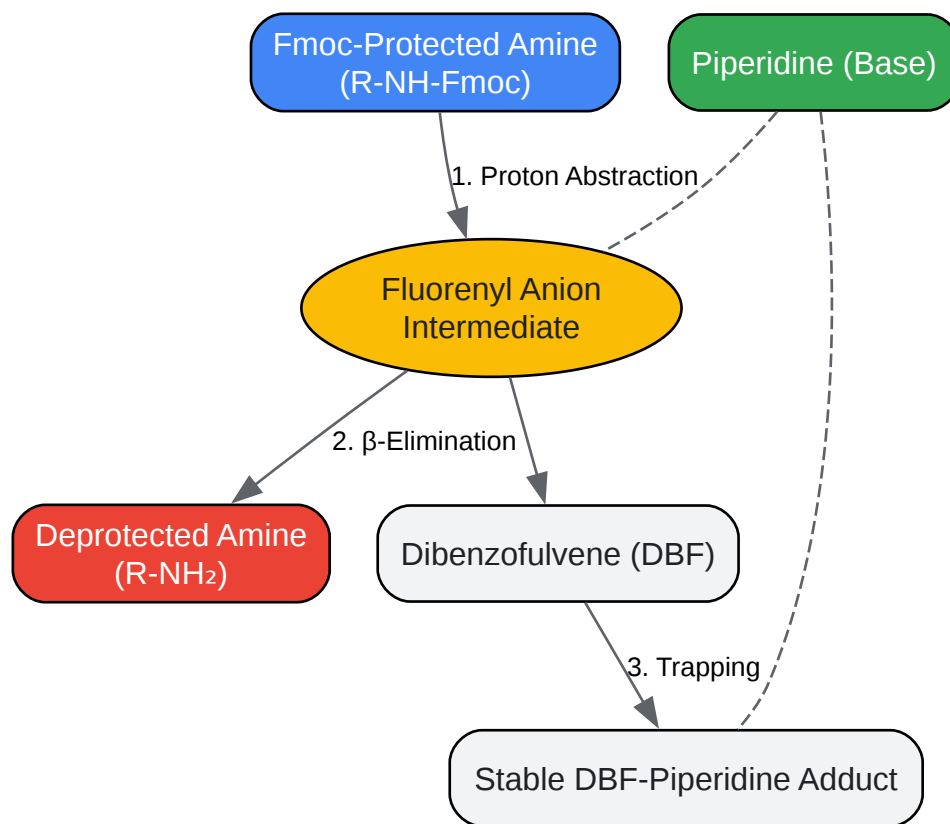
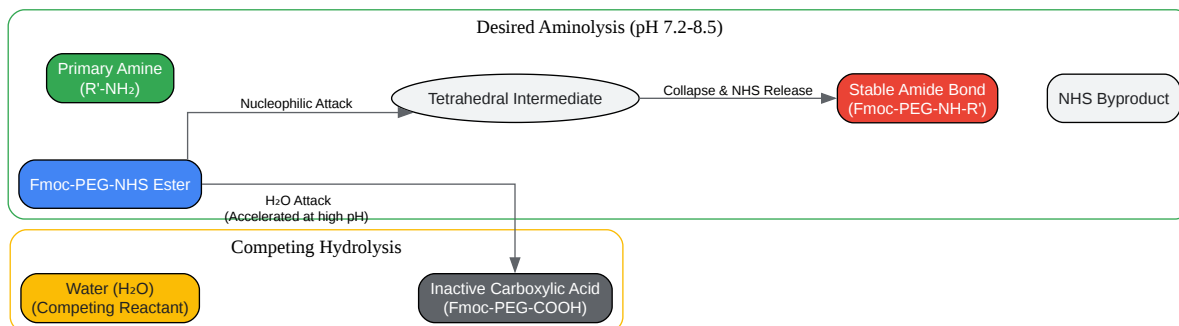
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester

The NHS ester is one of the most common functionalities used for bioconjugation due to its high reactivity and selectivity for primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins.[8][9][10]

Mechanism of Aminolysis: The reaction is a classic nucleophilic acyl substitution.[11] An unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a highly stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[11][12]

Causality of pH Control: The reaction pH is the most critical parameter.[11]

- Low pH (<7.0): Primary amines are predominantly protonated ($-\text{NH}_3^+$), rendering them non-nucleophilic and dramatically slowing the desired reaction.[10][11]
- Optimal pH (7.2 - 8.5): This range provides a crucial balance, ensuring a sufficient concentration of deprotonated, nucleophilic amines while keeping the competing hydrolysis reaction manageable.[8][13]
- High pH (>9.0): While the rate of aminolysis increases, the rate of NHS ester hydrolysis (reaction with water) accelerates significantly, reducing conjugation efficiency.[8][11] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[8]



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Mechanism of Fmoc deprotection by piperidine.

The Polyethylene Glycol (PEG) Spacer

The inclusion of a short, discrete PEG linker is a deliberate design choice to enhance the reagent's performance. The PEG2 spacer confers several key advantages:

- **Enhanced Solubility:** It significantly increases the hydrophilicity of the molecule, improving its solubility and that of the resulting conjugate in aqueous buffers. [1][2][4]*
- **Reduced Steric Hindrance:** The flexible chain provides spatial separation between the conjugated molecule and the reactive site, minimizing steric clashes that could otherwise impede reactivity. [14]*
- **Improved Pharmacokinetics:** In therapeutic applications like ADCs or PROTACs, PEGylation is a well-established strategy to improve the stability, circulation time, and overall pharmacokinetic profile of biomolecules. [9][15]

Safety and Hazard Information

While not classified as a hazardous substance under GHS, **Fmoc-PEG2-NHS ester** should be handled with standard laboratory precautions. [16]As a fine powder, inhalation should be avoided. Direct contact with skin and eyes may cause irritation.

Safety Aspect	Recommendation	Source(s)
Engineering Controls	Use only in a chemical fume hood.	[16]
Personal Protective Equipment	Wear chemical-resistant gloves and safety goggles.	[16]
First Aid: Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.	[16]
First Aid: Skin Contact	Wash skin with soap and copious amounts of water.	[16]
First Aid: Ingestion	Wash out mouth with water and seek medical attention.	[16]
First Aid: Inhalation	Move to fresh air. Seek medical attention if symptoms persist.	[16]
Spill Cleanup	Mix with an inert absorbent material (e.g., sand), sweep up, and place in a sealed container for disposal.	[16]
Fire Extinguishing	Use dry powder or carbon dioxide extinguishers.	[16]

Key Applications in Research and Drug Development

The unique trifunctional structure of **Fmoc-PEG2-NHS ester** makes it a powerful tool for constructing complex molecular architectures.

- **Sequential Bioconjugation:** This is the primary application. A researcher can first conjugate the NHS ester to a primary amine on a protein or surface. After purification, the Fmoc group

can be removed to expose a new primary amine, which is then available for a second, distinct conjugation step. [1][3]* **PROTAC Synthesis**: The reagent serves as a versatile PEG-based linker for connecting a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). [5][7]* **Antibody-Drug Conjugate (ADC) Development**: The linker can be used to attach cytotoxic payloads to antibodies. [14]The PEG spacer can improve the solubility and stability of the final ADC. [14][15]* **Surface Modification**: The NHS ester can be used to immobilize the linker onto an amine-functionalized surface. Subsequent Fmoc deprotection provides a reactive amine handle on the surface for the covalent attachment of biosensors, peptides, or other molecules. [14][17]* **Solid-Phase Peptide Synthesis (SPPS)**: The molecule can be incorporated as a spacer within a peptide sequence during standard Fmoc-based SPPS protocols. [18]

Detailed Experimental Protocols

The following protocols provide a validated starting point for common applications. Optimization may be required based on the specific biomolecules and reagents used.

Protocol 1: General Procedure for Labeling Primary Amines

This protocol describes the conjugation of the NHS ester moiety to a protein.

- **Buffer Preparation**: Prepare a non-nucleophilic reaction buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, and adjust the pH to 8.3-8.5. [13][19]Crucial: Avoid buffers containing primary amines, such as Tris (TBS), as they will compete for reaction. [8][13]2. **Biomolecule Preparation**: Dissolve the protein or other amine-containing molecule in the reaction buffer. If the stock is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis. [10]3. **NHS Ester Stock Solution**: Immediately before use, dissolve the **Fmoc-PEG2-NHS ester** in anhydrous DMSO or amine-free DMF to a concentration of 10 mg/mL or ~20 mM. [5][13]4. **Conjugation Reaction**: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring. [10][11]Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% (v/v) to prevent protein denaturation. [11]5. **Incubation**: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. [11]6. **Quenching (Optional)**: To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. [10][11]7. **Purification**:

Remove unreacted crosslinker and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis. [11]

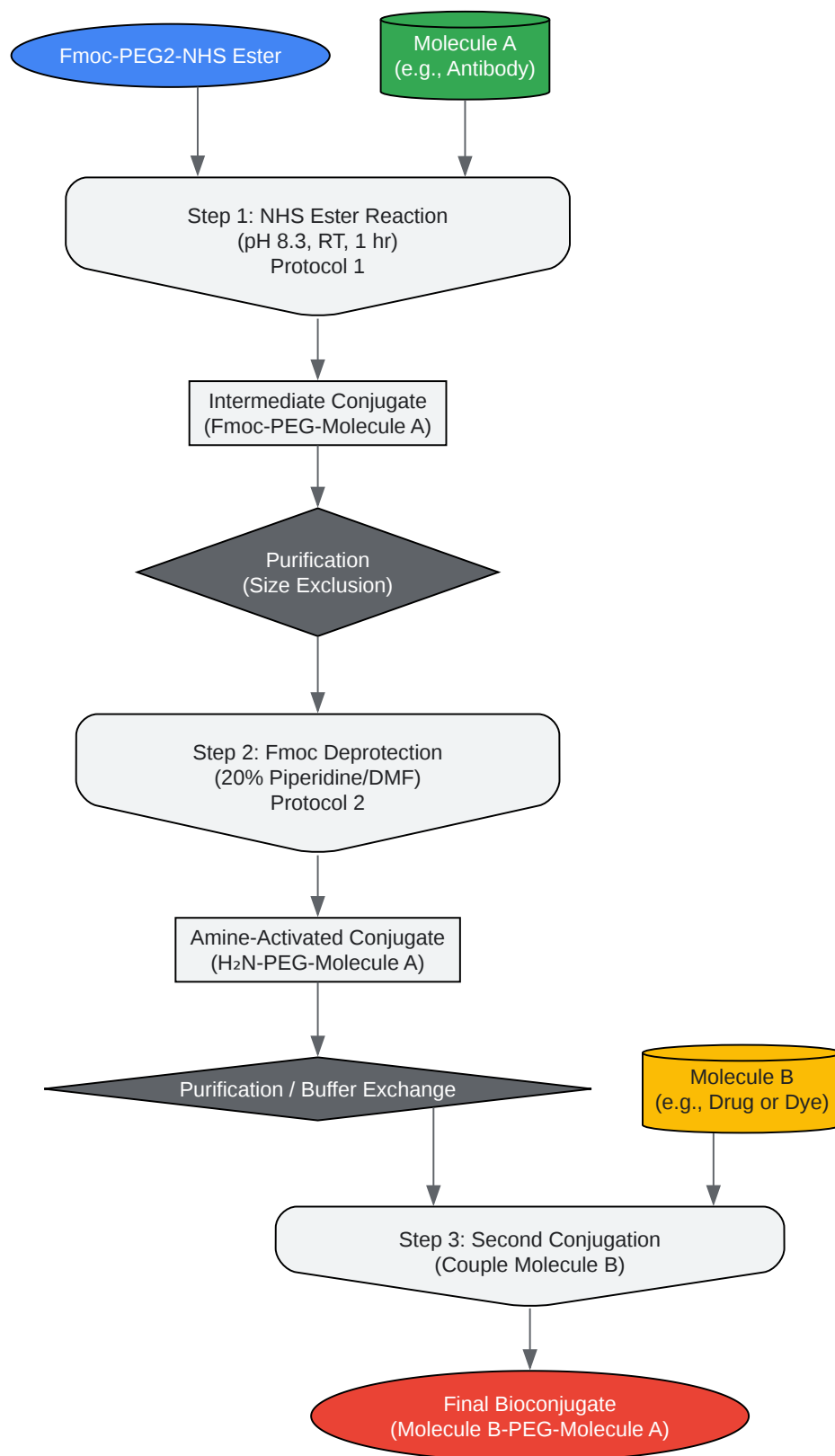
Protocol 2: Standard Procedure for Fmoc Group Deprotection

This protocol is standard for removing the Fmoc group, for example, from a conjugate prepared in Protocol 1 or during SPPS. [20][21]

- Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-quality, amine-free DMF. [20][22]2. Reaction Setup: Ensure the Fmoc-protected substrate (e.g., peptide-resin, purified conjugate) is in a suitable reaction vessel and solvent (typically DMF).
- Deprotection: Add the 20% piperidine/DMF solution to the substrate.
- Incubation: Agitate the mixture gently for 15-30 minutes at room temperature. [20]For SPPS, this is often split into two shorter treatments (e.g., 2 x 7 minutes) to ensure complete removal. [21][22]5. Washing/Purification:
 - For SPPS: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 times) to completely remove the piperidine and the DBF-piperidine adduct before the next coupling step. [21] * For Solution-Phase: The product must be purified from the deprotection reagents using an appropriate method, such as HPLC or precipitation.

Visualization of a Sequential Conjugation Workflow

The true power of a heterobifunctional linker is in its ability to facilitate sequential, controlled reactions. The diagram below illustrates a typical workflow.



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Workflow for sequential bioconjugation.

Conclusion

Fmoc-PEG2-NHS ester is a highly versatile and enabling chemical tool. By providing orthogonal reactive handles separated by a beneficial hydrophilic spacer, it allows for the rational design and synthesis of complex conjugates. A thorough understanding of the underlying reaction mechanisms—particularly the critical dependence of the NHS ester reaction on pH and the specific basic conditions required for Fmoc deprotection—is paramount for achieving high-yield, specific, and reproducible results. When handled with appropriate safety measures and applied using validated protocols, this reagent is an invaluable asset for innovation in therapeutics, diagnostics, and materials science.

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